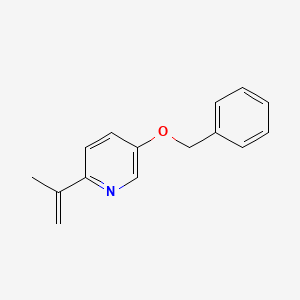

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

The pyridine ring is a foundational six-membered aromatic heterocycle containing one nitrogen atom. It is a ubiquitous scaffold in both natural products, such as nicotine (B1678760) and vitamin B3 (niacin), and synthetic pharmaceuticals. nih.govrsc.org The nitrogen atom imparts unique properties to the ring, including basicity and an altered electronic distribution compared to benzene (B151609), making it susceptible to specific types of chemical modifications. nih.gov

Pyridines are considered "privileged scaffolds" in medicinal chemistry because their derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgrsc.org The pyridine nucleus is present in over 7,000 existing drug molecules. rsc.org Its ability to act as a hydrogen bond acceptor and its solubility-enhancing characteristics contribute to its value in drug design. nih.govnih.gov The substitution pattern on the pyridine ring is crucial, as it allows for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. nih.gov For instance, nucleophilic substitution is generally favored at the C-2 and C-4 positions, while electrophilic substitution tends to occur at the C-3 position. nih.gov

| Property | Description | Significance in Chemistry |

|---|---|---|

| Structure | Six-membered aromatic heterocycle with one nitrogen atom (C5H5N). nih.gov | Serves as a fundamental building block in organic synthesis. |

| Basicity | The lone pair of electrons on the nitrogen atom imparts basic properties. nih.gov | Allows for salt formation, catalysis, and use as a ligand in organometallic chemistry. |

| Reactivity | Prone to nucleophilic substitution at C-2/C-4 and electrophilic substitution at C-3. nih.gov | Enables diverse functionalization to create a wide array of derivatives. |

| Biological Role | Core component of numerous FDA-approved drugs and natural products. rsc.orgrsc.org | High potential for discovering new therapeutic agents. |

Significance of Phenylmethoxy and Prop-1-en-2-yl Moieties in Organic Synthesis and Functionality

The functionality of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is further defined by its two substituent groups.

The phenylmethoxy group , also known as a benzyloxy group, is frequently used in multi-step organic synthesis as a protecting group for alcohols and phenols. wikipedia.org Its stability under a wide range of reaction conditions, coupled with its relatively straightforward removal via catalytic hydrogenation, makes it highly valuable. wikipedia.org Beyond its role in synthesis, the inclusion of a phenylmethoxy or, more broadly, a phenoxy moiety can be crucial for a molecule's biological activity. nih.gov The benzyloxy group can enhance a compound's ability to cross cell membranes due to increased lipophilicity and can engage in important binding interactions, such as π-π stacking, with biological targets like enzymes or receptors. nih.gov

The prop-1-en-2-yl group , commonly known as the isopropenyl group, is an unsaturated hydrocarbon fragment. ebi.ac.uk This moiety serves as a versatile synthetic handle. The double bond can participate in a variety of chemical transformations, including electrophilic additions, radical additions, and metal-catalyzed cross-coupling reactions. nih.gov The isopropenyl group is a structural feature in many natural products, particularly in the terpenoid family, where it often arises from the precursor isoprene. vpscience.org In synthetic chemistry, reagents like isopropenyl acetate (B1210297) are used as eco-friendly alternatives to traditional acylating agents. nih.gov

| Moiety | Chemical Name | Key Roles in Organic Chemistry | Potential Functional Contribution |

|---|---|---|---|

| Phenylmethoxy | Benzyloxy | Protecting group for alcohols/phenols; stable and easily cleaved. wikipedia.org | Enhances lipophilicity, facilitates membrane crossing, participates in π-π stacking interactions. nih.gov |

| Prop-1-en-2-yl | Isopropenyl | Versatile handle for cross-coupling, addition, and polymerization reactions. nih.gov | Provides a site for further molecular elaboration; a structural motif in natural products. vpscience.org |

Overview of Research Trajectories for Novel Substituted Pyridine Systems

Modern research into substituted pyridine systems is vibrant and multifaceted, driven by their proven utility in pharmaceuticals, agrochemicals, and materials science. ijpsonline.com Key research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient, sustainable, and regioselective methods to synthesize highly substituted pyridines. This includes green chemistry protocols, metal-catalyzed cross-coupling reactions, and one-pot multi-component reactions that allow for the rapid assembly of complex pyridine derivatives from simple precursors. nih.govijpsonline.com

Medicinal Chemistry and Drug Discovery: A major focus is the design and synthesis of pyridine-containing compounds as targeted therapeutic agents. Researchers modify the substitution patterns on the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties for targets such as kinases, enzymes, and receptors involved in a wide range of diseases. rsc.orgrsc.org

Functional Materials: Pyridine derivatives are being investigated for applications in materials science. Their ability to act as ligands for metal ions is exploited in the development of catalysts, sensors, and luminescent materials for optoelectronic applications. nih.govmdpi.com The electronic properties of the pyridine ring can be tuned through substitution to create materials with specific optical or conductive properties.

Identification of Key Research Gaps and Future Academic Pursuits for this compound

The primary research gap concerning this compound is the lack of its synthesis, characterization, and evaluation in the scientific literature. This absence presents a clear opportunity for foundational chemical research. Future academic pursuits should be directed toward:

Synthesis and Characterization: The initial and most critical step would be to develop a reliable synthetic route to this compound. This would likely involve a multi-step process leveraging known pyridine functionalization reactions. Following synthesis, comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and analytical techniques would be essential to confirm its structure and purity.

Exploration of Chemical Reactivity: A systematic investigation of the compound's reactivity would be valuable. Studies could focus on transformations of the isopropenyl group (e.g., hydrogenation, oxidation, polymerization) and reactions involving the pyridine nitrogen (e.g., N-oxidation, quaternization). This would establish its utility as a potential building block for more complex molecules.

Biological Screening: Given the prevalence of substituted pyridines in pharmacology, this compound should be subjected to a broad range of biological screenings. Assays for antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities could reveal potential therapeutic applications.

Materials Science Applications: The compound could be explored as a ligand in coordination chemistry. Investigating its ability to form complexes with various transition metals could lead to the discovery of new catalysts or functional materials with interesting photophysical properties.

The study of this specific molecule offers a platform to explore the interplay between its constituent chemical motifs and to potentially uncover novel properties and applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

5-phenylmethoxy-2-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C15H15NO/c1-12(2)15-9-8-14(10-16-15)17-11-13-6-4-3-5-7-13/h3-10H,1,11H2,2H3 |

InChI Key |

BPYVMCJBDIQXDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine and Its Derivatives

Precursor Synthesis and Strategic Functionalization of the Pyridine (B92270) Core

The construction of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine necessitates a carefully planned synthetic sequence that allows for the precise installation of two different substituents—a phenylmethoxy group at the C5 position and a prop-1-en-2-yl (isopropenyl) group at the C2 position—onto the pyridine ring. This typically involves the synthesis of a pyridine core that is differentially functionalized to enable sequential, regioselective reactions.

Achieving regioselective substitution on the pyridine ring is a fundamental challenge in pyridine chemistry. The electronic nature of the pyridine ring, being π-deficient, generally directs nucleophilic attack to the C2, C4, and C6 positions, while electrophilic substitution is difficult and typically occurs at the C3 and C5 positions under harsh conditions.

One effective strategy for introducing a substituent at the C5 position involves starting from a pre-functionalized precursor. For instance, a synthetic route can commence from a starting material like kojic acid. The 5-hydroxyl group of kojic acid can be protected with a benzyl (B1604629) group via a reaction with benzyl chloride, yielding 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one. ijpsonline.com This intermediate can then be converted to the corresponding 5-benzyloxy-2-(hydroxymethyl)pyridine-4(1H)-one by reacting it with aqueous ammonia, effectively constructing the pyridine core with the desired C5-alkoxy substituent in place. ijpsonline.com

Another versatile approach involves the activation of pyridine N-oxides. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions and can direct substituents to specific positions. For example, pyridine N-oxides can be activated by agents like trifluoromethanesulfonic anhydride, which facilitates the regioselective addition of nucleophiles. nih.gov By choosing the appropriate starting pyridine N-oxide and nucleophile, one can selectively functionalize either the C2 or C4 positions, and subsequent manipulations can lead to the desired C5-substituted pattern. nih.gov Furthermore, the study of 3,4-pyridynes, which are highly reactive intermediates, offers another pathway to di- and tri-substituted pyridines with high regiocontrol, governed by the electronic effects of directing groups. nih.gov

The introduction of the prop-1-en-2-yl (isopropenyl) group at the C2 position of the 5-phenyloxypyridine core is a critical step. For the prop-1-en-2-yl group specifically, which lacks E/Z isomerism, the primary challenge is ensuring the C-C bond formation occurs efficiently and exclusively at the C2 position without unwanted side reactions.

This is typically accomplished through cross-coupling reactions on a 2-halopyridine precursor (e.g., 2-bromo-5-phenylmethoxypyridine). The C2 position of pyridine is readily functionalized using this method. Transition metal-catalyzed reactions, particularly those using palladium, are highly effective for this transformation. acs.org For instance, a 2-halopyridine can be coupled with an isopropenyl-containing organometallic reagent, such as isopropenylboronic acid or its esters (in a Suzuki coupling) or an organotin reagent (in a Stille coupling).

While the term "stereocontrolled" is more critical for substituted alkenes, in this context, it refers to the precise and controlled formation of the desired constitutional isomer. The reaction conditions must be optimized to prevent any potential isomerization of the double bond, although the isopropenyl group is generally stable under many cross-coupling conditions. A key advantage of modern cross-coupling methods is their high functional group tolerance, allowing the reaction to proceed without affecting the phenylmethoxy group already installed on the pyridine ring. organic-chemistry.org

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and sustainability. The assembly of complex molecules like this compound is greatly facilitated by a range of catalytic strategies, from well-established palladium-catalyzed cross-couplings to emerging transition-metal-free and multi-component reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, particularly in the synthesis of functionalized aromatic and heteroaromatic compounds. polyu.edu.hk For the synthesis of the target molecule, a key disconnection is between the C2 position of the pyridine ring and the isopropenyl group. This bond can be efficiently formed using several palladium-catalyzed methods.

The Suzuki-Miyaura coupling is a prominent choice, reacting a 2-halopyridine with an organoboron reagent. The reaction of a precursor like 2-bromo-5-phenylmethoxypyridine with isopropenylboronic acid, in the presence of a palladium catalyst and a base, would yield the desired product. The development of specialized phosphine (B1218219) ligands, such as XPhos, has enabled these couplings to proceed under mild conditions with high yields. researchgate.net

Other relevant palladium-catalyzed reactions include:

Stille Coupling: This involves the reaction of an organotin reagent with an organic halide.

Sonogashira Coupling: While typically used for introducing alkyne functionalities, it showcases the versatility of palladium catalysis in activating C-X bonds on the pyridine ring. rsc.org

Hiyama Coupling: This uses organosilicon compounds.

Negishi Coupling: This employs organozinc reagents.

These reactions are often compatible with a wide array of functional groups and have been successfully applied to heteroaryl halides, including pyridines. organic-chemistry.orgnih.gov The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and preventing side reactions.

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromopyridine | Alkenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., K₂CO₃) | High functional group tolerance; readily available reagents. | organic-chemistry.org |

| Stille | 2-Iodopyridine | Alkenylstannane | PdCl₂(PPh₃)₂ | Mild conditions; often high yields. | researchgate.net |

| C-H Alkenylation | Pyridinium (B92312) Salt | Internal Alkyne | Pd/Cu Catalysis | Direct functionalization of C-H bond; stereodivergent potential. | acs.org |

| Decarbonylative Coupling | 2-Pyridyl Esters | Terminal Alkyne | PdCl₂(dppf)/dppp/CuI | Forms C-C bonds from readily available esters. | rsc.org |

While palladium catalysis is highly effective, there is growing interest in developing synthetic methods that avoid transition metals due to concerns about cost, toxicity, and metal contamination in final products, especially for pharmaceutical applications. mdpi.com Several transition-metal-free strategies have been developed for the functionalization of pyridine rings.

One approach is the desulfinative cross-coupling of 2-pyridyl sulfonates with organolithium reagents. This method allows for the successful synthesis of various 2-substituted pyridines by reacting pyridyl sulfonates with aryl, alkyl, or heteroaryl lithium compounds at low temperatures. scholaris.ca The mechanism is proposed to be a nucleophilic aromatic substitution.

Another strategy involves the reaction of 2-fluoropyridine (B1216828) derivatives. Under simple, transition-metal-free conditions, 2-fluoropyridines can undergo hydroxylation and arylation tandem reactions to produce pyridyl pyridones and oxydipyridines in good yields. rsc.org These methods highlight the potential to construct C-C and C-O bonds on the pyridine ring without metal catalysts, often relying on the inherent reactivity of specifically activated pyridine precursors.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. bohrium.comresearchgate.net MCRs are particularly well-suited for constructing heterocyclic scaffolds like pyridine. taylorfrancis.comacs.org

Several classic MCRs are used for pyridine synthesis:

Hantzsch Pyridine Synthesis: This is one of the earliest and most common MCRs for building the pyridine nucleus, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. taylorfrancis.comacsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This reaction constructs the pyridine ring through the condensation of an enamine with an α,β-unsaturated ketone. acsgcipr.org

Guareschi-Thorpe Reaction: This method also leads to substituted pyridines. acsgcipr.org

Modern variations of these MCRs allow for the synthesis of a wide range of highly substituted pyridines by carefully choosing the starting components. acsgcipr.org For instance, a one-pot, four-component reaction of a suitable aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines under microwave irradiation, often with excellent yields and short reaction times. acs.org While a direct MCR synthesis of this compound from simple precursors might be challenging, these methods are invaluable for rapidly assembling a functionalized pyridine core that can then be further elaborated to the final target molecule. bohrium.comtaylorfrancis.com The convergence and efficiency of MCRs make them a powerful tool in modern synthetic strategy. researchgate.net

Nucleophilic Pathways for Pyridine Ring Functionalization

Nucleophilic substitution and addition reactions are fundamental strategies for the construction and modification of the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. stackexchange.comnih.gov

Organometallic reagents, such as Grignard and organolithium compounds, are powerful tools for the formation of carbon-carbon bonds in pyridine systems. A plausible synthetic route to this compound using this chemistry could commence with a halogenated pyridine precursor, such as 2-bromo-5-hydroxypyridine. The hydroxyl group can be protected as a benzyl ether, yielding 2-bromo-5-(phenylmethoxy)pyridine.

This intermediate can then undergo a halogen-metal exchange or direct reaction with magnesium to form a pyridyl Grignard or organolithium reagent. Subsequent reaction with a suitable ketone, such as acetone, would yield the corresponding tertiary alcohol, 2-(2-hydroxypropan-2-yl)-5-(phenylmethoxy)pyridine. masterorganicchemistry.comepo.org The final step would involve the dehydration of this alcohol to introduce the isopropenyl group.

The reaction of Grignard reagents with ketones is a well-established method for the synthesis of tertiary alcohols. masterorganicchemistry.com Similarly, organolithium reagents readily add to ketones to form tertiary alcohols upon acidic workup. lookchem.commdpi.com

Table 1: Plausible Grignard/Organolithium Pathway to this compound

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Notes |

| 1 | 2-Bromo-5-hydroxypyridine | Benzyl bromide | Base (e.g., NaH), Solvent (e.g., THF) | 2-Bromo-5-(phenylmethoxy)pyridine | Protection of the hydroxyl group. |

| 2 | 2-Bromo-5-(phenylmethoxy)pyridine | Mg or n-BuLi | Anhydrous ether or THF | 5-(Phenylmethoxy)pyridin-2-ylmagnesium bromide or 5-(Phenylmethoxy)pyridin-2-yllithium | Formation of the organometallic reagent. |

| 3 | 5-(Phenylmethoxy)pyridin-2-ylmagnesium bromide or -yllithium | Acetone | Anhydrous ether or THF, then H₃O⁺ workup | 2-(2-Hydroxypropan-2-yl)-5-(phenylmethoxy)pyridine | Nucleophilic addition to the ketone. |

| 4 | 2-(2-Hydroxypropan-2-yl)-5-(phenylmethoxy)pyridine | - | Acid catalyst (e.g., H₂SO₄), Heat | This compound | Dehydration to form the alkene. |

Nucleophilic aromatic substitution (SNAr) provides an alternative approach for the functionalization of the pyridine ring, especially when activated by electron-withdrawing groups. nih.govmdpi.com In the context of synthesizing derivatives of the target compound, a halogenated pyridine precursor bearing a suitable leaving group at the 2- or 5-position could be employed.

For instance, starting with a di-halogenated pyridine, sequential SNAr reactions could be envisioned. The regioselectivity of nucleophilic attack on substituted pyridines is a critical consideration, with the C2 and C4 positions being the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comnih.gov The presence of an alkoxy group at the 5-position would further influence the electronic properties of the ring and direct the regioselectivity of the substitution.

While direct introduction of the isopropenyl group via SNAr is not feasible, this methodology is highly relevant for the synthesis of precursors and derivatives where other functional groups are introduced. For example, an amino or alkoxy group could be introduced at a halogenated position, which could then be further elaborated to the desired substituent.

Table 2: Comparison of Leaving Group Reactivity in a Model SNAr Reaction on a Halopyridine

| Leaving Group (X) in 2-X-Pyridine | Nucleophile | Solvent | Relative Reactivity |

| -F | MeO⁻ | MeOH | High |

| -Cl | MeO⁻ | MeOH | Moderate |

| -Br | MeO⁻ | MeOH | Low |

| -I | MeO⁻ | MeOH | Very Low |

Emerging and Sustainable Synthetic Technologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These approaches aim to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.govmdpi.com The rapid heating and localized superheating effects of microwaves can lead to dramatic reductions in reaction times and often result in higher yields and cleaner reaction profiles compared to conventional heating methods. In the proposed synthesis of this compound, several steps could be amenable to microwave irradiation, such as the O-benzylation of 5-hydroxypyridine, or a potential cross-coupling reaction to introduce the isopropenyl group. For example, a microwave-assisted Suzuki coupling of 2-bromo-5-(phenylmethoxy)pyridine with isopropenylboronic acid could be a highly efficient method. nih.govresearchgate.net

Ultrasound-assisted synthesis is another green chemistry technique that utilizes acoustic cavitation to enhance chemical reactivity. semanticscholar.orgrsc.orgacs.org The formation and collapse of microbubbles generate localized high temperatures and pressures, leading to increased mass transfer and reaction rates. This technique could be applied to various steps, including the potential use of an ultrasound-assisted Wittig reaction on a 2-acetylpyridine (B122185) precursor to generate the isopropenyl group. semanticscholar.orgresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours to days | Minutes |

| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures in sealed vessels |

| Yields | Often moderate to good | Often good to excellent |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

Late-Stage Functionalization Strategies Applied to Pyridine N-Oxides and Related Intermediates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence. Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring, as the N-oxide group activates the ring towards various transformations and can be readily removed if desired.

Palladium-catalyzed C-H activation of pyridine N-oxides has been shown to be a highly effective method for the selective introduction of various functional groups at the C2 position. researchgate.net Specifically, Pd-catalyzed alkenylation of pyridine N-oxides proceeds with excellent regio- and stereoselectivity. nih.govorganic-chemistry.org This methodology could provide an alternative route to this compound, starting from 5-(phenylmethoxy)pyridine N-oxide. The reaction with a suitable alkene, such as propene, in the presence of a palladium catalyst and an oxidant could directly install the isopropenyl group at the 2-position.

Table 4: General Conditions for Palladium-Catalyzed C-H Alkenylation of Pyridine N-Oxides

| Component | Example | Role |

| Substrate | Pyridine N-oxide derivative | Starting material |

| Alkene | Styrene (B11656), acrylates, etc. | Alkenylating agent |

| Catalyst | Pd(OAc)₂ | C-H activation |

| Oxidant | Ag₂CO₃, Cu(OAc)₂ | Re-oxidation of Pd(0) to Pd(II) |

| Solvent | Dioxane, Toluene | Reaction medium |

| Temperature | 100-140 °C | To facilitate the reaction |

Chemical Reactivity and Mechanistic Transformations of 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom of the pyridine ring in 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet. This localization of electrons makes the nitrogen atom a nucleophilic and basic center, readily participating in reactions with electrophiles and metal centers.

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. The nitrogen atom acts as a σ-donor, and while pyridine itself is a weak π-acceptor, the electronic properties of ring substituents can modulate its ligand characteristics. In the case of this compound, the presence of the phenylmethoxy and isopropenyl groups can influence its coordination behavior through both steric and electronic effects.

The isopropenyl group at the 2-position can create steric hindrance around the nitrogen atom, potentially affecting the geometry and stability of the resulting metal complexes. The coordination of similar 2,6-disubstituted pyridine ligands, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, to transition metals like zinc(II) and copper(II) has been shown to result in complexes with specific geometries influenced by the steric bulk of the substituents mdpi.com. It is plausible that this compound would coordinate to metal centers in a similar fashion, with the potential for the isopropenyl group to influence the coordination sphere.

Table 1: Potential Coordination Complexes of this compound

| Metal Ion | Potential Complex Geometry | Potential Research Application |

|---|---|---|

| Palladium(II) | Square Planar | Catalysis, Cross-coupling reactions |

| Copper(II) | Distorted Octahedral / Square Pyramidal | Catalysis, Materials science |

| Zinc(II) | Tetrahedral | Luminescent materials |

This table presents hypothetical coordination complexes based on the known coordination chemistry of similar pyridine-based ligands.

The nucleophilic nitrogen atom of the pyridine ring is susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic attack. The oxidation of 2-substituted pyridines with reagents like dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides in high yields researchgate.net. It is expected that this compound would undergo a similar reaction to yield this compound N-oxide.

Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. This reaction is influenced by the steric environment around the nitrogen and the electronic nature of the substituents. For instance, the quaternization of pyridine derivatives can be achieved with various alkylating agents google.commostwiedzy.plosti.gov. The isopropenyl group at the 2-position in this compound would likely exert some steric hindrance, potentially slowing the rate of quaternization compared to less substituted pyridines mostwiedzy.pl.

Table 2: Predicted N-Oxidation and Quaternization Reactions

| Reaction | Reagent Example | Predicted Product |

|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

Transformations of the Prop-1-en-2-yl Moiety

The isopropenyl group attached to the pyridine ring at the 2-position is an electron-rich alkene, making it a site for various addition and transformation reactions.

The double bond of the isopropenyl group is susceptible to electrophilic attack. In the presence of electrophiles, the π-electrons of the double bond act as a nucleophile, leading to the formation of a carbocation intermediate. The regioselectivity of this addition is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the double bond, leading to the formation of a more stable tertiary carbocation adjacent to the pyridine ring. This intermediate can then be trapped by a nucleophile.

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are also anticipated. For example, hydrohalogenation (with H-X, where X is a halogen) would proceed via an electrophilic addition mechanism wikipedia.orglibretexts.orgyoutube.com. Similarly, hydration (addition of water) in the presence of an acid catalyst would also follow Markovnikov's rule to yield the corresponding tertiary alcohol.

Table 3: Predicted Electrophilic Addition and Hydrofunctionalization Products

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Hydrobromination | HBr | 5-Phenylmethoxy-2-(2-bromopropan-2-yl)pyridine |

The isopropenyl group could potentially act as a dienophile in Diels-Alder reactions, which are powerful [4+2] cycloaddition reactions for the formation of six-membered rings wikipedia.orgacsgcipr.org. However, the reactivity of vinylazaarenes as dienophiles can be limited. Studies on the Lewis acid-promoted Diels-Alder reactions of various vinylpyridines have shown that 2-isopropenylpyridine (B1346815) is unreactive under conditions where other vinylpyridines readily participate nih.govresearchgate.net. This lack of reactivity is attributed to the increased steric hindrance associated with the methyl group on the double bond, which may prevent the necessary planar conformation for efficient orbital overlap with the diene nih.govresearchgate.net. Therefore, it is predicted that this compound would also be a poor dienophile in Diels-Alder reactions under similar conditions.

Vinylpyridines are known to undergo polymerization, and 2-isopropenylpyridine is no exception. It can be polymerized via living anionic polymerization to produce poly(2-isopropenyl pyridine) polymersource.capolymersource.ca. This suggests that this compound could also serve as a monomer for the synthesis of novel polymers with pendant phenylmethoxy-substituted pyridine units. The resulting polymers could have interesting material properties due to the incorporation of the polar pyridine moiety and the bulky phenylmethoxy group. The polymerization can be initiated by anionic initiators in a controlled manner, allowing for the synthesis of polymers with defined molecular weights and low polydispersity polymersource.capolymersource.ca.

Furthermore, the quaternization of vinylpyridine monomers can lead to spontaneous polymerization, providing another route to functional polymers google.com. This suggests that quaternization of this compound could potentially initiate polymerization to form a poly-pyridinium salt.

Reactions Involving the Phenylmethoxy Group

The phenylmethoxy group, consisting of a benzyl (B1604629) group attached to the pyridine ring via an ether linkage, is susceptible to reactions at both the ether bond and the peripheral phenyl ring.

The cleavage of the ether bond in this compound can be achieved under various conditions, leading to the formation of 5-hydroxy-2-(prop-1-en-2-yl)pyridine. The choice of reagent and reaction conditions is crucial for achieving selective cleavage without affecting other functional groups in the molecule.

Common strategies for the cleavage of benzyl ethers involve hydrogenolysis, or the use of strong acids or Lewis acids. In the context of a pyridine derivative, the reaction conditions must be carefully selected to avoid undesired reactions at the pyridine nitrogen or the isopropenyl group.

Table 1: Reagents for Selective Ether Cleavage

| Reagent | Conditions | Product |

| H₂/Pd-C | Catalytic hydrogenation | 5-hydroxy-2-propylpyridine |

| BBr₃ | Low temperature, inert solvent | 5-hydroxy-2-(prop-1-en-2-yl)pyridine |

| AlCl₃ | Inert solvent, moderate temperature | 5-hydroxy-2-(prop-1-en-2-yl)pyridine |

| HBr/AcOH | Reflux | 5-hydroxy-2-(prop-1-en-2-yl)pyridine |

This is an interactive table. You can sort and filter the data.

It is important to note that catalytic hydrogenation will likely also reduce the isopropenyl group. The use of boron tribromide (BBr₃) or aluminum trichloride (B1173362) (AlCl₃) at low temperatures can provide a more selective cleavage of the benzyl ether.

The phenyl ring of the phenylmethoxy group is susceptible to electrophilic aromatic substitution reactions. The directing effect of the ether oxygen and the steric hindrance from the rest of the molecule will influence the position of substitution. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom.

However, the bulky pyridine substituent may sterically hinder the ortho positions, leading to a preference for para-substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmsu.edu The reactivity of the phenyl ring is activated by the electron-donating ether oxygen. msu.edu

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5-(4-nitrophenylmethoxy)-2-(prop-1-en-2-yl)pyridine |

| Bromination | Br₂/FeBr₃ | 5-(4-bromophenylmethoxy)-2-(prop-1-en-2-yl)pyridine |

| Sulfonation | SO₃/H₂SO₄ | 5-(4-sulfophenylmethoxy)-2-(prop-1-en-2-yl)pyridine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-(4-acylphenylmethoxy)-2-(prop-1-en-2-yl)pyridine |

This is an interactive table. You can sort and filter the data.

Intramolecular Cyclization Pathways and Rearrangements

The presence of both a pyridine ring and an isopropenyl group in a specific proximity within this compound opens up possibilities for intramolecular cyclization reactions. These reactions can be triggered by acid or heat and can lead to the formation of new heterocyclic ring systems.

One potential pathway involves the acid-catalyzed cyclization where the pyridine nitrogen or a carbon atom of the pyridine ring acts as a nucleophile, attacking the isopropenyl group. This can lead to the formation of fused or bridged ring systems. The specific outcome of such a reaction would depend on the reaction conditions and the regioselectivity of the cyclization.

Rearrangements of the molecular structure are also possible under certain conditions. For instance, sigmatropic rearrangements could occur, particularly if the molecule is subjected to thermal or photochemical conditions. However, specific studies on the intramolecular cyclization and rearrangement pathways of this compound are not extensively documented in the literature.

Detailed Reaction Mechanism Elucidation Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational methods. Kinetic studies, isotopic labeling, and the identification of reaction intermediates are crucial experimental techniques.

For instance, in the case of electrophilic aromatic substitution on the phenyl ring, the mechanism is expected to proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. byjus.com Computational studies, using density functional theory (DFT) or other quantum chemical methods, can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the distribution of electron density in the molecule. These theoretical approaches can help to rationalize the observed regioselectivity and reactivity.

While specific mechanistic studies on this compound are scarce, the general principles of electrophilic aromatic substitution, ether cleavage, and intramolecular reactions of similar pyridine and alkene derivatives provide a solid foundation for understanding its chemical behavior. Further research would be necessary to fully elucidate the specific mechanistic details for this particular compound.

Advanced Spectroscopic and Structural Elucidation of 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques would provide a complete picture of the atomic connectivity and spatial arrangement of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Two-dimensional NMR experiments are indispensable for piecing together the molecular puzzle. Based on known substituent effects on pyridine (B92270) and benzene (B151609) rings, a set of predicted chemical shifts for the proton and carbon atoms can be proposed. mdpi.comacs.orgresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts: The following is an interactive table. Click on the headers to sort the data.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

| Atom Number | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 3 | Pyridine-CH | 7.30 - 7.45 | 120.0 - 122.0 |

| 4 | Pyridine-CH | 7.75 - 7.90 | 138.0 - 140.0 |

| 6 | Pyridine-CH | 8.30 - 8.45 | 148.0 - 150.0 |

| 1' | Isopropenyl-CH₂ | 5.40 - 5.50 (Ha), 6.10 - 6.20 (Hb) | 118.0 - 120.0 |

| 2' | Isopropenyl-C | - | 140.0 - 142.0 |

| 3' | Isopropenyl-CH₃ | 2.10 - 2.25 | 20.0 - 22.0 |

| 1'' | Methoxy-CH₂ | 5.10 - 5.25 | 69.0 - 71.0 |

| 2''/6'' | Phenyl-CH | 7.35 - 7.50 | 127.0 - 129.0 |

| 3''/5'' | Phenyl-CH | 7.35 - 7.50 | 128.0 - 129.0 |

| 4'' | Phenyl-CH | 7.25 - 7.40 | 127.5 - 128.5 |

| C2 | Pyridine-C | - | 156.0 - 158.0 |

| C5 | Pyridine-C | - | 154.0 - 156.0 |

| C1''' | Phenyl-C (ipso) | - | 136.0 - 138.0 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include those between the pyridine protons (H4 with H3 and H6) and within the phenyl ring, confirming the ortho, meta, and para relationships.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to its attached carbon atom. For instance, the signal at ~8.35 ppm would correlate with the carbon signal at ~149 ppm, assigning them to H6 and C6 of the pyridine ring, respectively.

The isopropenyl methyl protons (H3') would show a correlation to the pyridine C2, confirming the attachment point of the isopropenyl group.

The methoxy (B1213986) bridge protons (H1'') would correlate to the pyridine C5 and the ipso-carbon of the phenyl ring (C1'''), establishing the phenylmethoxy linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about through-space proximity. A NOESY spectrum could show correlations between the methoxy protons (H1'') and the pyridine H6 proton, which would help to define the preferred conformation around the C5-O bond.

Solid-State NMR (SSNMR) provides structural information on materials in their solid phase. acs.org For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments would be employed. The resulting spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Any significant differences in chemical shifts compared to the solution state would point to specific intermolecular interactions, such as π-stacking, influencing the local electronic environment. Furthermore, SSNMR is a powerful tool for identifying and characterizing polymorphism, where different crystalline forms of the same compound would produce distinct spectra. acs.org

Molecules are not static, and Dynamic NMR (DNMR) can probe conformational changes that occur on the NMR timescale. For this compound, restricted rotation around the C5-O bond of the benzyloxy group could be a potential dynamic process. By acquiring a series of NMR spectra at different temperatures (Variable Temperature NMR), it would be possible to observe broadening and coalescence of specific signals if the rotational barrier is in the appropriate energy range. Such an analysis could provide quantitative data on the activation energy for this conformational exchange.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₁₅H₁₅NO), the expected exact mass of the molecular ion [M+H]⁺ would be precisely calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), would be used to study the fragmentation pathways, providing further structural confirmation. libretexts.org The fragmentation is expected to be dominated by the cleavage of the weakest bonds and the formation of stable ions.

Predicted Fragmentation Pathways: The following is an interactive table. Click on the headers to sort the data.

Interactive Data Table: Predicted HRMS Fragments

| m/z (Predicted) | Proposed Formula | Description of Loss |

| 226.1232 | [C₁₅H₁₆NO]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 91.0548 | [C₇H₇]⁺ | Loss of the pyridone radical via cleavage of the C-O ether bond, forming a stable tropylium (B1234903) cation. This is a very common pathway for benzyl (B1604629) ethers. researchgate.net |

| 210.0919 | [C₁₄H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) from the isopropenyl group. |

| 134.0657 | [C₈H₈NO]⁺ | Cleavage of the benzyl group, resulting in a 2-isopropenyl-5-hydroxypyridine cation. |

X-ray Crystallography for Precise Molecular Architecture and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Key structural insights from a crystallographic analysis would include:

Conformation: The exact orientation of the phenyl group relative to the pyridine ring, defined by the C4-C5-O-C1'' torsion angle.

Planarity: The degree of planarity of the pyridine and phenyl rings.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions like π-π stacking between the aromatic rings or C-H···π interactions, which govern the supramolecular architecture. jhu.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Signatures and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present.

Expected Vibrational Bands: The following is an interactive table. Click on the headers to sort the data.

Interactive Data Table: Predicted IR/Raman Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic/Vinylic C-H | Stretching |

| 3000 - 2850 | Aliphatic C-H (methyl) | Stretching |

| ~1640 | Alkene C=C | Stretching |

| 1600 - 1450 | Aromatic C=C and Pyridine C=N/C=C | Ring Stretching |

| 1250 - 1200 | Aryl-O-C (Asymmetric) | Stretching |

| 1050 - 1000 | Aryl-O-C (Symmetric) | Stretching |

| 900 - 675 | Aromatic/Alkene C-H | Out-of-plane Bending |

The presence of strong bands in these specific regions would confirm the existence of the pyridine ring, the phenyl group, the ether linkage, and the isopropenyl substituent, corroborating the data obtained from NMR and mass spectrometry. rsc.org

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interaction Monitoring

The electronic absorption and emission properties of this compound are governed by the distinct chromophoric systems within its structure: the substituted pyridine ring, the phenylmethoxy group, and the conjugated prop-1-en-2-yl linkage. The interplay of these components dictates the molecule's behavior in UV-Visible and fluorescence spectroscopy, offering insights into its electronic transitions and potential for monitoring molecular interactions.

UV-Visible Absorption Spectroscopy

The pyridine moiety typically displays two main absorption bands. The first, a strong band around 200-220 nm, is attributed to a π → π* transition. A weaker band, appearing around 250-270 nm, is characteristic of an n → π* transition involving the non-bonding electrons of the nitrogen atom. mdpi.comacs.org The substitution on the pyridine ring significantly influences these transitions.

The 2-prop-1-en-2-yl group, being in conjugation with the pyridine ring, functions similarly to a styryl substituent. This extended conjugation is expected to cause a bathochromic (red) shift in the π → π* transition of the pyridine ring, moving it to longer wavelengths, likely in the 280-320 nm range. nih.govresearchgate.net This is a common observation in styrylpyridine derivatives, where the position of the nitrogen atom and the nature of substituents on the phenyl ring can fine-tune the absorption maxima. nih.govresearchgate.net

The phenylmethoxy group, analogous to anisole, exhibits its own set of π → π* transitions. Typically, benzene derivatives show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 260-280 nm. The methoxy group, being an auxochrome, can cause a slight red shift and an increase in the intensity of these bands.

The combination of these chromophores in this compound would likely result in an overlapping and complex UV-Visible spectrum. The most prominent feature is expected to be a strong absorption band in the 280-320 nm region, dominated by the π → π* transition of the conjugated 2-(prop-1-en-2-yl)pyridine system. The contributions from the phenylmethoxy group would likely be observed as shoulders or merged with the main absorption bands.

| Chromophore/Structural Moiety | Typical Transition | Expected Absorption Range (λmax, nm) |

|---|---|---|

| Pyridine | n → π | 250 - 270 |

| Pyridine | π → π | 200 - 220 |

| 2-Vinylpyridine/Styrylpyridine | π → π | 280 - 320 |

| Phenylmethoxy (Anisole-like) | π → π (B-band) | 260 - 280 |

Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to its absorption characteristics and the efficiency of the de-excitation pathways of its excited electronic states. Substituted pyridines can be fluorescent, with emission maxima often appearing between 300 and 450 nm, highly dependent on the nature and position of substituents, as well as the solvent environment. mdpi.com

The extended π-conjugation provided by the prop-1-en-2-yl group is expected to enhance the fluorescence quantum yield compared to an unsubstituted pyridine. The emission is likely to originate from the lowest energy excited singlet state (S1) populated by the long-wavelength π → π* absorption.

However, pyridine and its derivatives are known to be effective fluorescence quenchers, a phenomenon often attributed to intersystem crossing to the triplet state or photoinduced electron transfer processes. acs.orgresearchgate.netacs.org The nitrogen atom's lone pair can facilitate non-radiative decay pathways, reducing fluorescence intensity. The extent of this quenching can be sensitive to the molecular environment.

Interaction Monitoring

The sensitivity of both the absorption and fluorescence spectra to the local environment makes these spectroscopic techniques valuable for monitoring molecular interactions.

Solvatochromism: The polarity of the solvent can influence the position of the absorption and emission maxima, a phenomenon known as solvatochromism. acs.orgresearchgate.netijcce.ac.ir Changes in solvent polarity can stabilize the ground or excited state differently, leading to either a bathochromic (red) or hypsochromic (blue) shift. Studying these shifts can provide information about the change in the dipole moment of the molecule upon electronic transition.

Quenching Studies: The fluorescence of this compound could be quenched by various molecules, including proton donors, electron acceptors, or heavy atoms. Monitoring the decrease in fluorescence intensity upon the addition of a quencher can provide quantitative information about the interaction, such as binding constants, through Stern-Volmer analysis. mdpi.com For instance, interactions that involve the pyridine nitrogen, such as hydrogen bonding, could significantly alter the fluorescence properties. acs.orgresearchgate.netacs.org

Binding to Biomolecules: If the compound is intended for biological applications, fluorescence spectroscopy can be a powerful tool to study its binding to macromolecules like proteins or DNA. Changes in the fluorescence emission wavelength, intensity, and lifetime upon binding can provide insights into the binding mechanism and the local environment of the binding site.

| Spectroscopic Parameter | Anticipated Behavior and Application |

|---|---|

| Emission Wavelength (λem) | Expected in the 300-450 nm range; sensitive to substituent effects and solvent polarity. |

| Quantum Yield (ΦF) | Influenced by the extent of conjugation and potential non-radiative decay pathways via the pyridine nitrogen. |

| Fluorescence Quenching | Susceptible to quenching by proton donors, electron acceptors/donors; useful for interaction studies (e.g., Stern-Volmer analysis). |

| Solvatochromic Shifts | Changes in λabs and λem with solvent polarity can reveal information about the electronic distribution in the ground and excited states. |

Computational and Theoretical Chemistry of 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are fundamental to understanding the electronic structure and stability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. These calculations provide insights into the molecule's geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization) and its total electronic energy. researchgate.net These calculations can also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A hypothetical DFT study on this compound could yield the following data:

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 2.85 |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more accurate description of the electronic structure of this compound. These high-level calculations are valuable for benchmarking the results from less computationally expensive methods and for investigating phenomena where electron correlation effects are particularly important.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformations. Conformational landscape analysis involves mapping the potential energy of the molecule as a function of the rotation around these bonds. By constructing a potential energy surface (PES), researchers can identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. researchgate.net This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For pyridine (B92270) derivatives, understanding the preferred conformation is important for predicting their biological activity and physical properties. nih.gov

In Silico Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be employed to study the potential chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction rate. DFT calculations are commonly used to locate transition state structures and calculate activation energies for reactions involving pyridine derivatives. researchgate.netwhiterose.ac.ukijpsonline.comscirp.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. nih.govstrath.ac.uk In an MD simulation, the atoms of this compound would be treated as classical particles moving according to Newton's laws of motion. These simulations can provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent. nih.gov By simulating the molecule in a box of water molecules, for example, one can study how the solvent affects its structure and dynamics. Such simulations are valuable for understanding the behavior of molecules in realistic biological or chemical environments. nih.govplos.org

An illustrative MD simulation of this compound in a water box could provide data such as:

| Property | Simulated Value |

|---|---|

| Simulation Time (ns) | 100 |

| Average Root-Mean-Square Deviation (RMSD) (Å) | 1.5 |

| Solvent Accessible Surface Area (SASA) (Ų) | 450.7 |

| Radius of Gyration (Rg) (Å) | 5.2 |

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. For this compound, computational chemistry can be used to calculate a variety of molecular descriptors, such as electronic, steric, and thermodynamic properties. These descriptors can then be correlated with experimentally observed properties using statistical methods like Quantitative Structure-Property Relationship (QSPR) models. Such studies are instrumental in predicting the properties of new, unsynthesized molecules and in guiding the design of compounds with specific desired characteristics. Studies on other pyridine derivatives have shown that properties like polarity and the presence of specific functional groups can significantly impact their activity. nih.gov

In-Depth Analysis of this compound: A Note on the Absence of Publicly Available Research

Following a comprehensive and thorough search of scientific databases and the public literature, it has been determined that there are no specific research articles, patents, or computational studies available that focus on the molecular docking and ligand-target interaction predictions for the compound This compound .

Therefore, it is not possible to generate the requested article on "" with a focus on its molecular docking profile. The generation of scientifically accurate and informative content, as stipulated by the user's request, is contingent upon the existence of primary research data. Without such foundational studies, any discussion of binding affinities, specific chemical interactions (such as hydrogen bonds or hydrophobic interactions), and interacting amino acid residues for this particular compound would be purely speculative and would not meet the required standards of scientific accuracy.

It is crucial in scientific writing to adhere strictly to published and verifiable data. The creation of data tables and detailed research findings, as requested, is unachievable in the absence of any underlying experimental or computational results for this compound.

This report thus serves to inform the user of the current void in the scientific literature regarding the computational analysis of this specific compound.

Mechanistic Investigations of Chemical and Biological Interactions of 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine

Molecular Basis of Ligand-Receptor/Enzyme Interactions (in vitro and in silico)

Detailed in vitro binding assays and in silico modeling for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine have not been specifically reported. However, computational docking simulations are a standard approach to predict the binding modes of novel ligands. For a compound like this compound, docking studies would be employed to predict its affinity and orientation within the binding sites of various receptors and enzymes.

Such simulations for analogous pyridine-containing molecules have identified key interactions. For instance, studies on other substituted pyridines often reveal that the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, a critical interaction for anchoring ligands within a binding pocket researchgate.net. The phenylmethoxy group could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site mdpi.com. The isopropenyl group might fit into smaller hydrophobic pockets.

A hypothetical docking study of this compound against a kinase, for example, might predict interactions similar to those observed for other pyridine-based inhibitors. The potential interactions are summarized in the table below.

| Interaction Type |

In vitro validation would typically follow, using techniques such as fluorescence polarization or surface plasmon resonance to determine binding constants (Kd) and confirm the predicted interactions with purified target proteins.

Biophysical Studies of Interactions with Biomolecules (e.g., DNA, RNA, Proteins)

Biophysical studies are essential for understanding how a small molecule interacts with macromolecules. While specific data for this compound is unavailable, the methodologies used for similar compounds can be described. Pyridinium (B92312) chemotypes, related to the pyridine core of the title compound, have been shown to participate in the specific recognition of RNA motifs nih.gov.

Interaction with DNA/RNA: Many planar aromatic structures, which are present in this compound, are known to interact with nucleic acids. Techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and circular dichroism would be used to investigate binding. For example, the binding of a ligand to DNA can cause changes in the DNA's melting temperature (Tm) researchgate.netnih.gov. A significant increase in Tm often suggests intercalation, while smaller changes or none at all might indicate groove binding researchgate.net. Viscosity measurements of DNA solutions can also help differentiate between these binding modes researchgate.netnih.gov.

Interaction with Proteins: Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS). Microscale thermophoresis (MST) is another method that measures changes in molecular motion along a temperature gradient upon ligand binding. These techniques could precisely quantify the binding affinity of this compound to a target protein nih.gov.

Mechanistic Probing of Enzyme Inhibition or Activation Pathways

Should this compound be identified as an enzyme modulator, mechanistic studies would be crucial to determine its mode of action. These studies typically involve enzyme kinetics experiments. By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

This analysis is often visualized using a Lineweaver-Burk plot. The pattern of changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor reveals the mechanism. For instance, a competitive inhibitor would increase the apparent Km without affecting Vmax. While no such studies have been published for this compound, this standard enzymology approach would be the primary method for investigating its influence on enzymatic pathways.

Structure-Activity Relationship (SAR) Derivations from Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's activity by making systematic chemical modifications. For pyridine derivatives, general SAR principles have been established. The presence and position of substituents like methoxy (B1213986) (-OMe) groups can enhance biological activity nih.gov.

To establish a clear SAR for this compound, a library of analogs would be synthesized and tested. The insights gained from molecular interaction studies (Section 6.1) would guide the design of these analogs.

Hypothetical SAR Study Table for this compound Analogs

| Modification Zone | Example Modification | Rationale / Expected Outcome |

|---|---|---|

| Phenyl Ring | Addition of electron-withdrawing (e.g., -Cl, -CF3) or electron-donating (e.g., -OH, -CH3) groups | Modulate electronic properties and explore additional interactions within the binding pocket. |

| Methoxy Linker | Replacement with an ethyl or propyl linker; replacement of oxygen with sulfur or nitrogen | Alter flexibility, geometry, and hydrogen bonding capacity. |

| Isopropenyl Group | Reduction to an isopropyl group; replacement with other small alkyl or cyclic groups | Probe the size and hydrophobicity of the corresponding binding pocket. |

| Pyridine Ring | Isomeric relocation of substituents; substitution at other positions | Determine the optimal geometry for receptor engagement. |

By correlating these structural changes with biological activity, a detailed SAR model could be developed, guiding the design of more potent and selective compounds researchgate.net.

Development of Molecular Probes for Chemical Biology Studies

A biologically active compound like this compound could serve as a scaffold for creating chemical probes. These probes are valuable tools for studying biological systems, for example, by identifying the cellular targets of a drug or visualizing a biological process mdpi.com.

Developing a molecular probe from this scaffold would involve incorporating a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group (like an alkyne or azide (B81097) for click chemistry) onto the core structure mdpi.comsigmaaldrich.com. The key challenge is to append this tag without disrupting the compound's original biological activity. SAR data is critical here, as it can identify positions on the molecule where modifications are tolerated. For instance, if SAR studies show that modifying the phenyl ring does not diminish activity, this would be an ideal site for linker attachment. These functionalized probes could then be used in techniques like activity-based protein profiling or fluorescence microscopy to elucidate the compound's mechanism of action in a cellular context mdpi.comwhiterose.ac.uk.

Applications in Advanced Chemical Technologies and Materials Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) nitrogen atom in 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine possesses a lone pair of electrons, making it a potential coordination site for metal centers. This characteristic is fundamental to the design of ligands for catalytic applications.

Homogeneous Catalysis: In solution-based catalysis, this compound could theoretically serve as a monodentate or potentially a bidentate ligand, should the isopropenyl group participate in metal binding. The electronic properties of the pyridine ring, influenced by the electron-donating phenylmethoxy group, would modulate the catalytic activity of the coordinated metal.

Heterogeneous Catalysis: For solid-phase catalysis, the compound could be immobilized onto a solid support. The isopropenyl group offers a reactive handle for grafting the molecule onto surfaces of materials like silica (B1680970) or polymers, creating a supported catalyst with potential for recyclability and enhanced stability.

Currently, there are no specific studies detailing the synthesis of metal complexes with this compound or their performance in any catalytic reactions.

Use as Monomers or Building Blocks in Polymer Chemistry

The presence of the isopropenyl group makes this compound a viable candidate as a monomer for polymerization reactions.

Vinyl Polymerization: The double bond in the isopropenyl substituent can undergo addition polymerization, initiated by radical, cationic, or anionic methods. The resulting polymer would feature a polyvinyl backbone with pendant 5-phenylmethoxy-pyridine units. The properties of such a polymer would be dictated by the pyridyl side chains, potentially offering unique solubility, thermal, and coordination characteristics.

Copolymerization: This monomer could also be copolymerized with other vinyl monomers to tailor the properties of the final material. For instance, copolymerization with styrene (B11656) or acrylates could lead to functional polymers with tunable refractive indices, glass transition temperatures, and surface properties.

No published data on the polymerization or copolymerization of this compound is currently available.

Precursors for Functional Materials (e.g., Optoelectronic, Supramolecular Assemblies)

The aromatic and heterocyclic components of this compound suggest its potential as a building block for functional materials.

Optoelectronic Materials: Pyridine-containing molecules are often explored for their electronic properties. The conjugated system of the pyridine ring, in conjunction with the phenyl group, could impart photoluminescent or other optoelectronic properties. However, without experimental data, its absorption and emission characteristics remain unknown.

Supramolecular Assemblies: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination could be exploited in the construction of well-defined supramolecular structures. These organized assemblies are of interest for applications in areas such as molecular recognition and host-guest chemistry.

Specific research on the optoelectronic or supramolecular properties of this compound has not been reported.

Components in Chemical Sensors and Diagnostic Tools

The pyridine moiety is a well-known component in the design of chemical sensors, primarily due to its ability to interact with analytes through various mechanisms, including protonation and metal coordination.

Theoretically, a sensor incorporating this compound could be designed to detect metal ions or changes in pH. The binding of an analyte to the pyridine nitrogen would be expected to alter the electronic properties of the molecule, leading to a detectable signal, such as a change in fluorescence or absorbance. The isopropenyl group could also serve as an anchor point for attaching the molecule to a sensor surface.

There is no evidence in the scientific literature of this compound being investigated for or used in any chemical sensing or diagnostic applications.

Applications in Agrochemical Research (mechanistic and chemical aspects)

Pyridine-based compounds form the backbone of many commercially important herbicides, insecticides, and fungicides. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring.

The specific combination of a phenylmethoxy and an isopropenyl group on the pyridine ring of this compound could potentially confer some form of biological activity. However, without any screening data or mechanistic studies, its potential as an agrochemical remains entirely speculative. Agrochemical research would require extensive testing to determine any herbicidal, insecticidal, or fungicidal properties and to understand its mode of action.

To date, no studies have been published that explore the agrochemical potential of this compound.

Conclusion and Future Research Directions for 5 Phenylmethoxy 2 Prop 1 En 2 Ylpyridine

Summary of Key Achievements and Insights

Currently, there is a lack of published research specifically detailing the synthesis, properties, and applications of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. Consequently, a summary of key achievements is not applicable. However, the constituent parts of the molecule, a substituted pyridine (B92270) ring, offer insights into its potential chemical nature and areas of interest. Pyridine and its derivatives are known to be a versatile scaffold in a wide range of biological activities and have become a significant target for researchers in medicinal chemistry. nih.gov The presence of a phenylmethoxy group and a prop-1-en-2-yl group suggests possibilities for further functionalization and exploration of its chemical space.

Identification of Promising Avenues for Further Synthetic Development

The synthesis of functionalized pyridines is a well-established field, offering several promising avenues for the future development of synthetic routes to this compound and its analogs. pku.edu.cn Modern synthetic methodologies that could be explored include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of highly functionalized aromatic and heterocyclic compounds. aablocks.com Future work could focus on developing efficient coupling strategies to introduce the prop-1-en-2-yl moiety onto a pre-functionalized 5-phenylmethoxypyridine core, or vice versa.

Transition-Metal Catalyzed Cyclizations: Domino cyclization methods catalyzed by transition metals are effective for constructing complex heterocyclic scaffolds. scholaris.ca Investigating novel cyclization strategies could provide more atom-economical and stereoselective routes to the target molecule.

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy in organic synthesis. Developing methods to directly introduce the prop-1-en-2-yl group onto the pyridine ring via C-H activation would represent a significant advancement in synthetic efficiency.

A summary of potential synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established methodologies. | Catalyst selection, optimization of reaction conditions. |

| Transition-Metal Catalyzed Cyclization | High atom economy, potential for stereoselectivity. | Precursor synthesis, catalyst and ligand screening. |

| Direct C-H Functionalization | Step-economy, reduced waste. | Regioselectivity, development of suitable directing groups. |

Opportunities for Expanded Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound would be crucial for optimizing existing methods and developing new ones. Future mechanistic studies could include:

Kinetic Studies: Detailed kinetic analysis of potential synthetic routes can provide insights into the rate-determining steps and the influence of various reaction parameters.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediates, offering a theoretical framework to complement experimental findings.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, could be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.

Potential for Novel Applications in Emerging Chemical Fields

While no applications for this compound have been reported, its structure suggests potential for exploration in several emerging areas:

Medicinal Chemistry: Pyridine derivatives are a common feature in many pharmaceuticals. ijpsonline.com The unique substitution pattern of this compound could be a starting point for the design of novel therapeutic agents. nih.gov For instance, certain pyridine heterocyclic hybrids have shown promise in breast cancer research. nih.gov

Materials Science: The aromatic nature of the pyridine ring and the potential for polymerization of the prop-1-en-2-yl group suggest that this compound could serve as a monomer for the synthesis of novel polymers with interesting electronic or optical properties. Perfluoropyridine, for example, has been used in the development of fluorinated networks and polymers. mdpi.com

Catalysis: Pyridine-based ligands are widely used in coordination chemistry and catalysis. The specific electronic and steric properties of this compound could make it a candidate for the development of new ligands for transition metal catalysts.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive Modeling: AI and ML algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and synthetic accessibility of novel compounds. slideshare.net This would allow for the virtual screening of a large number of derivatives of this compound to identify promising candidates for specific applications.

De Novo Design: Generative models can be used to design entirely new molecules with desired properties. By providing the model with a set of target parameters, it could generate novel pyridine derivatives based on the this compound scaffold.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of the target compound, leading to higher yields and purity. slideshare.net

The integration of AI and ML offers a powerful approach to navigate the vast chemical space around this and other novel compounds, ultimately accelerating the pace of discovery and innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.